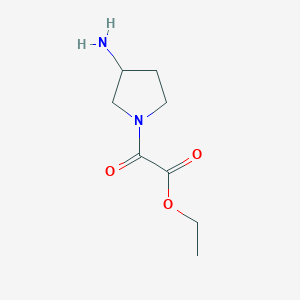
Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-aminopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate can be compared to other similar compounds, such as:
Pyrrolidine-2-one: A structurally related compound with similar biological activity.
Pyrrolidine-2,5-dione: Another related compound with applications in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer unique biological activity and chemical reactivity compared to other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C8H14N2O3 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)7(11)10-4-3-6(9)5-10/h6H,2-5,9H2,1H3 |
InChI-Schlüssel |
PYZMUKLRRYONSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)N1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
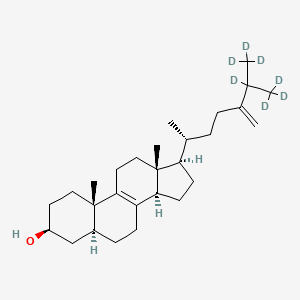
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
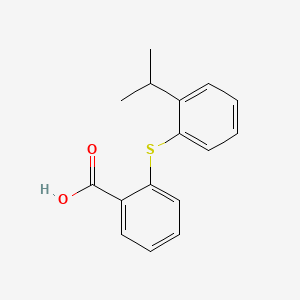
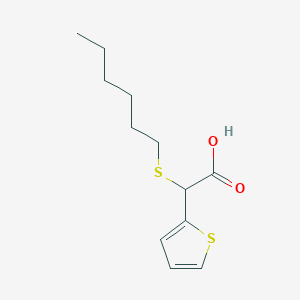

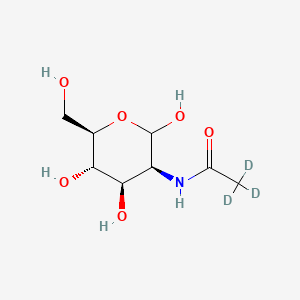

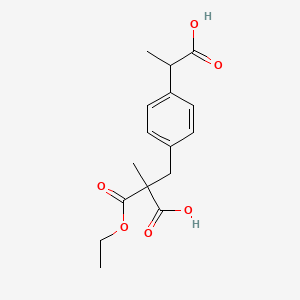
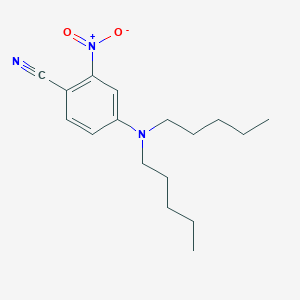
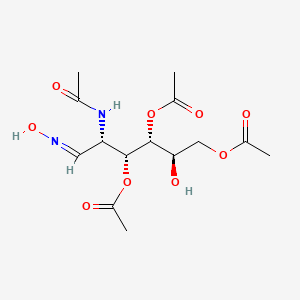

![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
